Structural Differentiation: A Double-Variant Impurity
Dronedarone Impurity 1 (CAS 141626-26-8) is uniquely defined by the simultaneous absence of two structural features present in the parent drug dronedarone: (i) the methanesulfonamide group (-NHSO2CH3) at the 5-position of the benzofuran ring is replaced by a primary amino group (-NH2), and (ii) one N-butyl group on the propoxy side chain is absent, yielding a secondary butylamine rather than a tertiary dibutylamine [1]. This distinguishes it from three closely related impurities: Dronedarone EP Impurity A (CAS 141626-35-9) retains the methanesulfonamide but lacks one butyl group; Dronedarone Impurity I (CAS 141644-91-9) lacks the methanesulfonamide but retains the dibutylamino moiety; and the parent drug dronedarone (CAS 141625-93-6) contains both features [2]. The molecular formula difference is C26H34N2O3 (MW 422.56) for Impurity 1 versus C31H44N2O5S (MW 556.76) for dronedarone, representing a mass difference of 134.20 Da, which is critical for mass spectrometric differentiation [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 422.56 g/mol; C26H34N2O3; 0 sulfur atoms; 1 primary amino group |
| Comparator Or Baseline | Dronedarone: MW 556.76 g/mol; C31H44N2O5S; 1 sulfur atom; 1 methanesulfonamide. EP Impurity A: MW 500.65 g/mol; C27H36N2O5S; 1 sulfur atom; 1 methanesulfonamide. Impurity I: MW 478.67 g/mol; C30H42N2O3; 0 sulfur atoms; 1 primary amino group, dibutylamino side chain |
| Quantified Difference | Mass difference vs. dronedarone: -134.20 Da (-24.1%); vs. EP Impurity A: -78.09 Da (-15.6%); vs. Impurity I: -56.11 Da (-11.7%). Sulfur absent vs. present in dronedarone and EP Impurity A. |
| Conditions | Structural characterization by 1H NMR, 13C NMR, DEPT, IR, and high-resolution mass spectrometry (HRMS) as described in Saravanan et al. (2013) and Santos et al. (2015) |
Why This Matters
A mass difference of >50 Da between Impurity 1 and its closest analog (Impurity I) ensures unambiguous identification by LC-MS, while the absence of sulfur precludes the use of sulfur-specific detectors (e.g., GC-SCD) that work for EP Impurity A, making procurement of the exact CAS-matched standard essential for correct peak assignment in impurity profiling.
- [1] Saravanan, M., et al. Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. Organic Process Research & Development, 2013, 17(12), 1630-1636. View Source
- [2] Santos, M., Garcia, L.C., Checura, C.C., et al. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 2015, 114, 441-446. View Source
